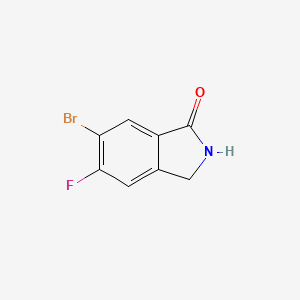![molecular formula C7H16Cl2N2 B6159218 (1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride CAS No. 1195782-64-9](/img/no-structure.png)
(1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride (EDBH) is an organic compound that is widely used in the scientific research community. It is an important synthetic intermediate for the synthesis of a variety of compounds and is used in a variety of laboratory experiments. EDBH has several unique properties that make it an ideal choice for laboratory experiments and scientific research.
Wissenschaftliche Forschungsanwendungen
(1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride has a variety of scientific research applications. It is used in the synthesis of a variety of compounds, including anti-inflammatory drugs, antibiotics, and other therapeutic agents. It is also used in the synthesis of polymers, catalysts, and other materials. This compound is also used in the synthesis of small molecules for use in drug discovery and development.
Wirkmechanismus
The mechanism of action of (1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride is not fully understood. However, it is believed that this compound acts as an electron donor in the reaction, allowing the formation of new chemical bonds. This allows the synthesis of new compounds and materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound may act as an antioxidant and may have anti-inflammatory and anti-microbial properties. Additionally, this compound may have neuroprotective effects and may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize in large quantities. Additionally, this compound is stable and can be stored for long periods of time. The main limitation of this compound is that it is not soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for (1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride. One potential direction is to further explore its biochemical and physiological effects. Additionally, this compound could be used to synthesize new compounds and materials for use in drug discovery and development. Finally, this compound could be used in the synthesis of polymers and catalysts for use in industrial applications.
Synthesemethoden
(1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride is synthesized via a two-step reaction. The first step involves the reaction of 2-bromo-2,5-diazabicyclo[2.2.1]heptane with sodium ethoxide in ethanol to form this compound. The second step involves the reaction of this compound with hydrochloric acid to form this compound dihydrochloride. This two-step reaction is simple and can be easily scaled up for larger batches.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride involves the reaction of 2-ethyl-1,3-diaminopropane with cyclohexanone in the presence of sodium borohydride to form the intermediate 2-ethyl-2-cyclohexylidene-1,3-diamine. This intermediate is then reacted with hydrochloric acid to form the final product, (1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride.", "Starting Materials": [ "2-ethyl-1,3-diaminopropane", "cyclohexanone", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-ethyl-1,3-diaminopropane is added to a solution of cyclohexanone in methanol.", "Step 2: Sodium borohydride is added to the reaction mixture and the solution is stirred at room temperature for several hours.", "Step 3: The reaction mixture is then quenched with water and extracted with ethyl acetate.", "Step 4: The organic layer is dried over magnesium sulfate and concentrated under reduced pressure to yield the intermediate 2-ethyl-2-cyclohexylidene-1,3-diamine.", "Step 5: The intermediate is dissolved in hydrochloric acid and stirred at room temperature for several hours.", "Step 6: The resulting precipitate is filtered and washed with water to yield the final product, (1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride." ] } | |
CAS-Nummer |
1195782-64-9 |
Molekularformel |
C7H16Cl2N2 |
Molekulargewicht |
199.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



